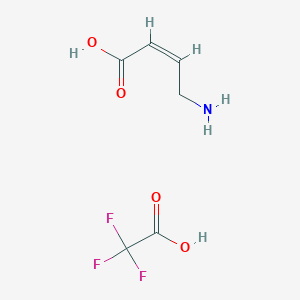

(Z)-4-Aminobut-2-enoic acid;2,2,2-trifluoroacetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

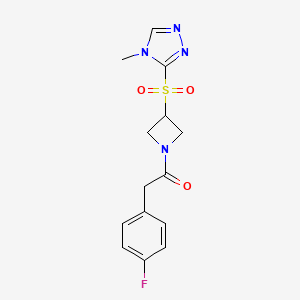

(Z)-4-Aminobut-2-enoic acid is a conformationally restricted analogue of the inhibitory neurotransmitter 4-aminobutanoic acid (GABA). The Z-isomer, in particular, is of interest due to its potential biological activity and its relevance in the study of GABAergic mechanisms.

Synthesis Analysis

The synthesis of (Z)-4-aminobut-2-enoic acid involves a sequence of reactions starting from methyl 4-N-phthalimidobut-2-ynoate. This compound is subjected to catalytic hydrogenation using tritium gas in the presence of a homogeneous catalyst, tris(triphenylphosphine)rhodium(I) chloride. This process results in the formation of tritiated E- and Z-4-aminobut-2-enoic acids. The separation of these isomers, as well as the saturated analogue GABA, is achieved through high-performance liquid chromatography (HPLC) .

Molecular Structure Analysis

The molecular structure of (Z)-4-aminobut-2-enoic acid is characterized by the presence of a double bond between the second and third carbon atoms, which is in the Z (cis) configuration. This geometric isomerism is crucial for the molecule's interaction with biological systems, as it can significantly influence the compound's binding affinity and activity.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of (Z)-4-aminobut-2-enoic acid are complex and require precise control over reaction conditions to ensure the formation of the desired Z-isomer. The use of tritium gas in the synthesis indicates that the compound can be labeled for tracing in biological systems, which is valuable for pharmacological and biochemical studies .

Physical and Chemical Properties Analysis

The physical and chemical properties of (Z)-4-aminobut-2-enoic acid are not explicitly detailed in the provided papers. However, the synthesis process suggests that the compound is amenable to separation by HPLC, indicating a certain degree of polarity and solubility in the mobile phase used for chromatography. The stability of the Z-isomer under the reaction conditions used is also implied, although the specific properties such as melting point, boiling point, and solubility in various solvents are not provided .

In a related synthesis of (Z)-2-(2-formamido-4-thiazolyl)-2-(substituted alkoxyimino) acetic acids, the final cleavage of the diphenylmethyl ester is achieved by treatment with trifluoroacetic acid and anisol. This reaction showcases the reactivity of trifluoroacetic acid as a cleaving agent, which may be relevant to the handling and synthesis of (Z)-4-aminobut-2-enoic acid when considering the presence of protective groups or the need for deprotection steps .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Eigenschaften

IUPAC Name |

(Z)-4-aminobut-2-enoic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2.C2HF3O2/c5-3-1-2-4(6)7;3-2(4,5)1(6)7/h1-2H,3,5H2,(H,6,7);(H,6,7)/b2-1-; |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGUISKLZGASSRF-ODZAUARKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=CC(=O)O)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C=C\C(=O)O)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F3NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-4-Aminobut-2-enoic acid;2,2,2-trifluoroacetic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(dimethylamino)-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide](/img/structure/B2543152.png)

![N-[cyano(2,3-dichlorophenyl)methyl]-2-(cyclopropylmethoxy)acetamide](/img/structure/B2543154.png)

![methyl 4-methoxy-3-{[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]sulfonyl}benzoate](/img/structure/B2543155.png)

![N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2543158.png)

![2-[(S)-phenyl(1H-1,2,3,4-tetrazol-5-yl)methyl]-3-(trifluoromethyl)pyridine](/img/structure/B2543159.png)

![8-Amino-5-thiaspiro[3.5]nonane-2-carboxamide hydrochloride](/img/structure/B2543165.png)

![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(2,5-dimethylphenyl)methanone](/img/structure/B2543167.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,5-dichlorobenzamide](/img/structure/B2543172.png)